![molecular formula C26H27N3O4S B4967714 N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide CAS No. 5916-00-7](/img/structure/B4967714.png)
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide
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Overview
Description
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, also known as BMS-986177, is a small molecule drug that belongs to the class of drugs known as checkpoint inhibitors. It is an orally active, highly selective, and potent antagonist of the T-cell immunoglobulin and mucin domain-containing protein 3 (TIM-3) receptor, which is a type I transmembrane protein that is expressed on a variety of immune cells.
Mechanism of Action
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide acts as a competitive antagonist of the TIM-3 receptor, which is a negative regulator of T cell responses. By blocking the interaction between TIM-3 and its ligands, N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide enhances T cell activity and promotes an immune response against cancer cells and other disease-causing agents.
Biochemical and Physiological Effects:
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been shown to have several biochemical and physiological effects, including enhanced T cell activation, increased cytokine production, and improved immune responses against cancer cells. It has also been shown to improve the survival rates of animals with cancer and autoimmune disorders.
Advantages and Limitations for Lab Experiments
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high potency and selectivity, oral bioavailability, and favorable pharmacokinetic properties. However, its limitations include its potential toxicity and the need for further studies to determine its optimal dosing and administration.
Future Directions
There are several potential future directions for research on N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, including its use in combination with other immunotherapies, its potential application in infectious diseases, and its use in personalized medicine. Further studies are also needed to determine its long-term safety and efficacy in humans.
Synthesis Methods
The synthesis of N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide involves a multi-step process that starts with the reaction of 4-aminobenzamide with 4-methylbenzoyl chloride to form N-[4-(benzoylamino)phenyl]-4-methylbenzamide. This intermediate is then reacted with piperidine-1-sulfonyl chloride to form N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide, which is the final product.
Scientific Research Applications
N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance the activity of T cells and improve immune responses against cancer cells. N-[4-(benzoylamino)phenyl]-4-methyl-3-(1-piperidinylsulfonyl)benzamide has also been shown to have potential therapeutic effects in diseases such as multiple sclerosis, rheumatoid arthritis, and HIV infection.
properties
IUPAC Name |
N-(4-benzamidophenyl)-4-methyl-3-piperidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-19-10-11-21(18-24(19)34(32,33)29-16-6-3-7-17-29)26(31)28-23-14-12-22(13-15-23)27-25(30)20-8-4-2-5-9-20/h2,4-5,8-15,18H,3,6-7,16-17H2,1H3,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQLPZUXHOQTPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)S(=O)(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60386897 |
Source
|
Record name | ST004537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{4-[(phenylcarbonyl)amino]phenyl}-3-(piperidin-1-ylsulfonyl)benzamide | |
CAS RN |
5916-00-7 |
Source
|
Record name | ST004537 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60386897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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